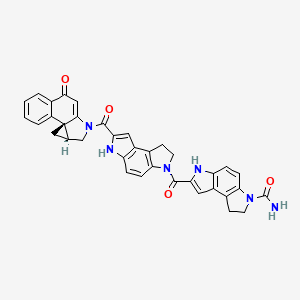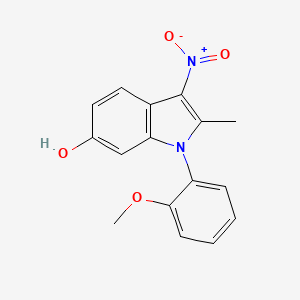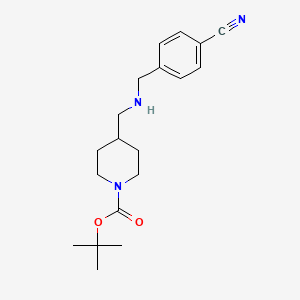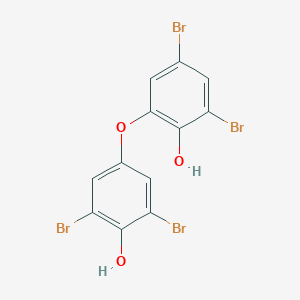
(+)-Cbi-cdpi2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Cbi-cdpi2 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and the ability to undergo a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cbi-cdpi2 typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Emulsification-Solvent Evaporation: This technique involves dissolving the polymer in an organic solvent and then emulsifying it in an aqueous phase containing a surfactant.
Nanoprecipitation: In this method, the polymer is dissolved in a solvent and then precipitated by adding it to a non-solvent under controlled conditions.
Industrial Production Methods
For large-scale production, methods such as solid-phase, gas-phase, and liquid-phase synthesis are employed. These methods are designed to produce high yields of the compound while maintaining its purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
(+)-Cbi-cdpi2 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
(+)-Cbi-cdpi2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of (+)-Cbi-cdpi2 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The compound may also affect cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
(+)-Cbi-cdpi2 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Poly-DL-lactic-co-glycolic acid (PLGA): Used in drug delivery applications.
Polyethylene glycol (PEG): Commonly used in pharmaceuticals and biotechnology.
Polylactic acid (PLA): Used in biodegradable plastics
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C36H28N6O4 |
|---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
2-[2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C36H28N6O4/c37-35(46)41-12-10-20-23-13-27(38-26(23)6-8-30(20)41)33(44)40-11-9-19-22-14-28(39-25(22)5-7-29(19)40)34(45)42-17-18-16-36(18)24-4-2-1-3-21(24)31(43)15-32(36)42/h1-8,13-15,18,38-39H,9-12,16-17H2,(H2,37,46)/t18-,36-/m1/s1 |
InChI Key |
RFHRJOHMDOUTEF-NNIOICJLSA-N |
Isomeric SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Canonical SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)
![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)



![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)

![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)
![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)
![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
![(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide](/img/structure/B11829513.png)
![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)
